molecular formula C26H33N5O4S B6570720 2-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 946215-31-2

2-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B6570720
CAS No.: 946215-31-2
M. Wt: 511.6 g/mol
InChI Key: OFZYGHVFDHMWNE-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a piperazine derivative with a pyrimidine derivative. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperazine derivatives can participate in a variety of chemical reactions, including Mannich reactions .

Properties

IUPAC Name

2-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O4S/c1-4-5-18-35-23-10-12-24(13-11-23)36(32,33)31-16-14-30(15-17-31)26-27-20(2)19-25(29-26)28-21-6-8-22(34-3)9-7-21/h6-13,19H,4-5,14-18H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZYGHVFDHMWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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